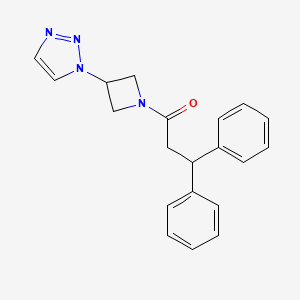

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one" is a structurally complex molecule that appears to be related to azetidine derivatives, which are four-membered nitrogen-containing heterocycles. Azetidines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential as pharmaceutical intermediates.

Synthesis Analysis

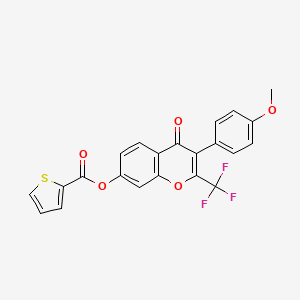

The synthesis of azetidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for various compounds involves starting from 3-benzyloxy-β-lactams and transforming them into new chloroazetidin-2-one building blocks . These intermediates can then be used to construct a variety of compounds, including those containing the trifluoromethyl group, which is often desirable in medicinal chemistry for its ability to modulate biological activity and improve metabolic stability .

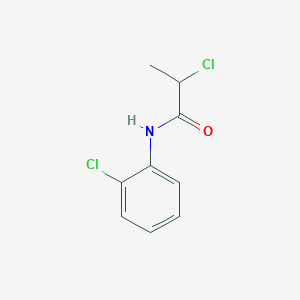

Another example of azetidine synthesis is the preparation of novel 3-chloro-4-substituted azetidin-2-ones with antibacterial properties . These compounds were synthesized and confirmed using spectral techniques such as IR, Mass, and 1H-NMR, with analytical thin-layer chromatography monitoring the reactions .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen, which can impart significant strain on the molecule, affecting its reactivity and conformational preferences. The presence of substituents, such as the 1H-1,2,3-triazolyl group, can further influence the molecular geometry and electronic distribution, potentially leading to unique chemical properties and biological activities.

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, azetidine intermediates can undergo intramolecular cyclization to form 1,4-dioxan-2-ones , or they can be docked into the active site of enzymes such as transpeptidase, indicating their potential as inhibitors with antibacterial activity . The reactivity of these compounds is closely related to their strained ring system and the nature of their substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of electronegative substituents, such as the trifluoromethyl group, can affect properties like solubility, boiling point, and stability. The spectral data obtained from techniques like NMR can provide insights into the electronic environment of the atoms within the molecule, which is crucial for understanding its reactivity and interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Click Chemistry and Peptide Modification

The 1,2,3-triazole ring, formed by the cycloaddition of azides and alkynes, is a pivotal reaction in click chemistry, offering a robust method for modifying peptides and other biomolecules. Tornøe et al. (2002) demonstrated a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, compatible with peptide synthesis, leading to 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).

Drug Discovery Applications

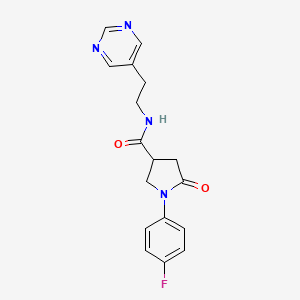

Click chemistry, particularly the formation of 1,2,3-triazoles, plays a significant role in drug discovery. Kolb and Sharpless (2003) highlighted its applications in lead finding, target-templated in situ chemistry, proteomics, and DNA research. The triazole ring, formed from this chemistry, is not just a passive linker but actively associates with biological targets, enhancing the potential for drug development (Kolb & Sharpless, 2003).

Glycoscience and Bioconjugation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry, has found extensive applications in glycoscience for the synthesis of glycoconjugates, glycopolymers, and other glycohybrids. These structures are vital for studying carbohydrate-related biological processes and developing therapeutic agents. Agrahari et al. (2021) reviewed the development of CuAAC in glycoscience, demonstrating its versatility and reliability for constructing functionally diverse glycoconjugates (Agrahari et al., 2021).

Material Science and Polymer Chemistry

In material science, the azetidine and triazole moieties are used to engineer novel polymeric materials with enhanced properties. Wang et al. (2012) described a mono-azetidine compound that undergoes ring-opening reactions with carboxylic acids, leading to amino ester bond formation. This chemistry is used to develop self-curing aqueous-based polyurethane (PU) systems, demonstrating the potential of azetidine and triazole in creating advanced materials (Wang et al., 2012).

Wirkmechanismus

1,2,3-Triazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antiviral , and antibacterial effects . They can interact with various biological targets, often through the formation of hydrogen bonds .

Diphenylpropanone derivatives, on the other hand, have been associated with cytotoxic activity, particularly against cancer cell lines .

The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific structure and the biological context in which it is used. These properties are typically determined through a combination of experimental studies and computational modeling .

Eigenschaften

IUPAC Name |

3,3-diphenyl-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20(23-14-18(15-23)24-12-11-21-22-24)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18-19H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXVMGPNFOZXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)

![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)

![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)

![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2553517.png)

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)